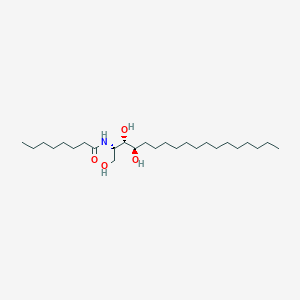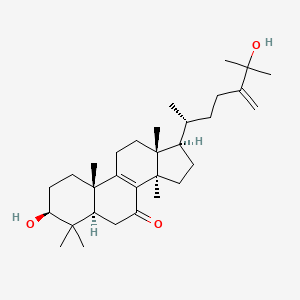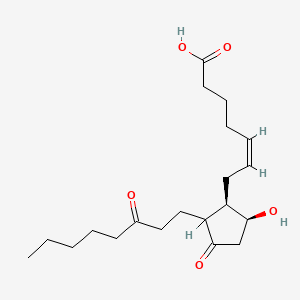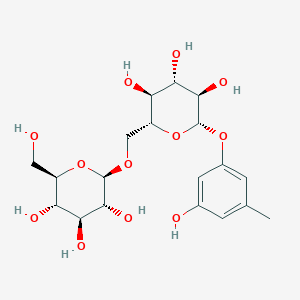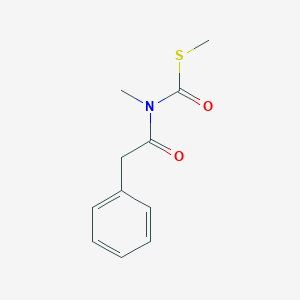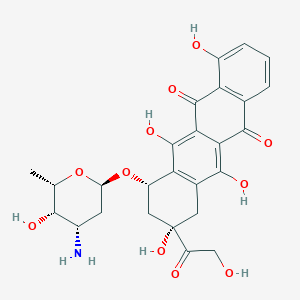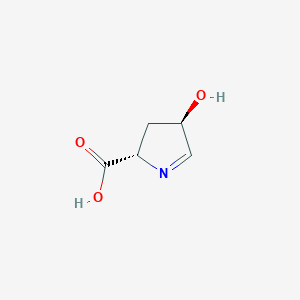
(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid is a 1-pyrroline-3-hydroxy-5-carboxylic acid. It has a role as a human metabolite. It derives from a (S)-1-pyrroline-5-carboxylic acid. It is a conjugate acid of a (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylate. It is an enantiomer of a (3S,5R)-1-pyrroline-3-hydroxy-5-carboxylic acid.
(3R, 5S)-1-Pyrroline-3-hydroxy-5-carboxylic acid, also known as 3-hydroxy-L-1-pyrroline-5-carboxylate, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof (3R, 5S)-1-Pyrroline-3-hydroxy-5-carboxylic acid can be biosynthesized from (S)-1-pyrroline-5-carboxylic acid.
Aplicaciones Científicas De Investigación
Carbapenem Biosynthesis
(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid plays a role in the biosynthesis of carbapenem antibiotics. Research has shown its involvement in the stereochemical configuration and biosynthesis pathway of these antibiotics. One study demonstrated the preparation of (3S,5S)-Carbapenam carboxylic acid from L-pyroglutamic acid, establishing its absolute configuration as identical to the natural product isolated from Serratia marcescens. The study also highlighted the role of the enzyme CarC in mediating the stereoinversion process required for synthesizing carbapenems (Stapon, Li, & Townsend, 2003).
Enzymatic Synthesis and Purification
Another significant application is in the enzymatic synthesis and purification of pyrroline-5-carboxylic acid (P5C), a compound closely related to (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid. P5C, an intermediate in the metabolism of proline, ornithine, and glutamic acid, has been synthesized using purified ornithine aminotransferase and isolated through chromatography. The process ensures the production of the biologically active L-stereoisomer of P5C (Smith, Downing, & Phang, 1977).
Antibiotic Development
The synthesis and antibacterial activity of carbapenem antibiotics, which utilize (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid derivatives, have been extensively studied. These antibiotics have shown potent activity against a wide range of bacteria, including Gram-positive and Gram-negative strains. A notable compound, S-4661, exhibited significant antibacterial properties and was selected for further evaluation (Iso et al., 1996).
Synthesis of Sugar Amino Acids
The compound has also been used as a chiral building block in the preparation of new δ-sugar amino acids. One study utilized it in the synthesis of (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid, demonstrating its potential in creating peptidomimetics with conformationally restricted structures (Defant et al., 2011).
Protein Synthesis Inhibition
(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid has been shown to inhibit protein synthesis from different mRNA species in a selective manner. Its presence was observed to have a varying impact on the translation of different mRNAs, suggesting a differential effect on protein synthesis mediated by an unidentified mechanism (Mick, Thach, & Hagedorn, 1988).
Propiedades
Nombre del producto |
(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid |
|---|---|
Fórmula molecular |
C5H7NO3 |
Peso molecular |
129.11 g/mol |
Nombre IUPAC |
(2S,4R)-4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h2-4,7H,1H2,(H,8,9)/t3-,4+/m1/s1 |
Clave InChI |
WFOFKRKDDKGRIK-DMTCNVIQSA-N |
SMILES isomérico |
C1[C@H](C=N[C@@H]1C(=O)O)O |
SMILES canónico |
C1C(C=NC1C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



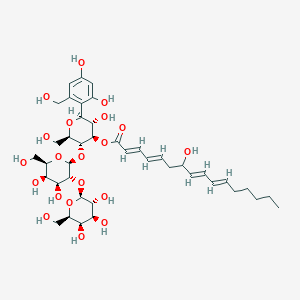
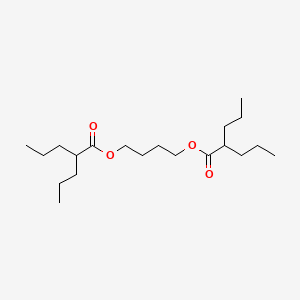
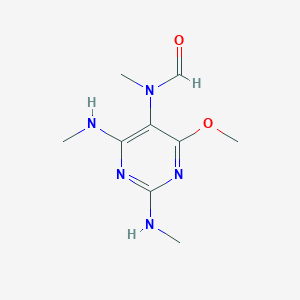
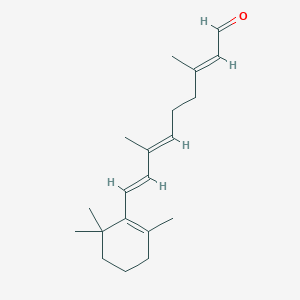
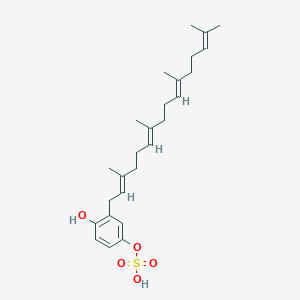
![(1S,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1250160.png)

![(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium](/img/structure/B1250163.png)
